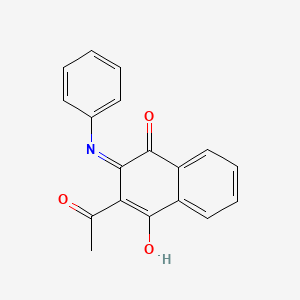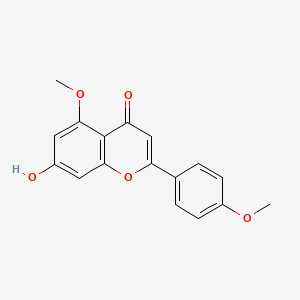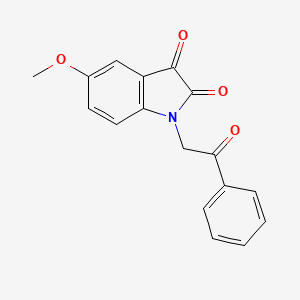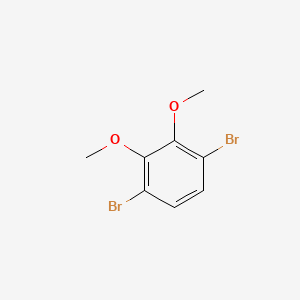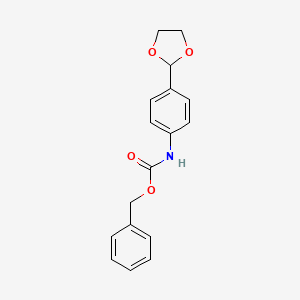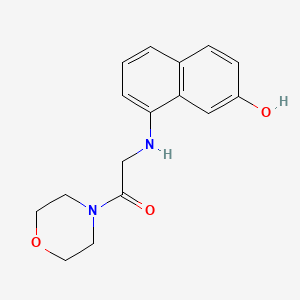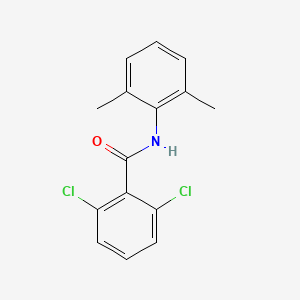
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring
Preparation Methods
The synthesis of 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene typically involves the reaction of 2,3-dichlorobenzene with a fluorinated naphthalene derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,3-dichlorophenylboronic acid reacts with 6-fluoronaphthalene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures.
Chemical Reactions Analysis
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace chlorine atoms with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction or Sonogashira coupling to form more complex molecules.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic processes .
Comparison with Similar Compounds
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene can be compared with other similar compounds, such as:
2,3-Dichlorophenylpiperazine: This compound is used as a precursor in the synthesis of pharmaceuticals like aripiprazole.
2,3-Dichlorophenyl isothiocyanate: Known for its applications in organic synthesis and as a reagent in chemical reactions.
2,3-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H9Cl2F |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-15-3-1-2-14(16(15)18)12-5-4-11-9-13(19)7-6-10(11)8-12/h1-9H |
InChI Key |
FXKGTBIQWZYURI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)
![4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11837827.png)

